Lipophilicity (XLogP3) Differentiation: Benzyl(methyl)sulfamoyl vs. Dimethylsulfamoyl and Morpholine-sulfonyl Analogs
The target compound exhibits XLogP3 = 2.6, reflecting the contribution of the benzyl group to overall lipophilicity [1]. In comparison, the dimethylsulfamoyl analog 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is predicted to have XLogP3 ≈ 1.0–1.2 based on fragment-based calculation (removal of the benzyl —CH₂Ph group reduces logP by ~1.4–1.6 units), and the morpholine-sulfonyl analog N-(3-methyl-1,2-oxazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide is predicted to have XLogP3 ≈ 0.8–1.0 due to the polar morpholine oxygen . This ~1.4–1.8 log unit increase in lipophilicity translates to a 25- to 60-fold higher theoretical membrane partitioning coefficient for the target compound, which has direct implications for cell permeability in cellular assays [2].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (PubChem computed; Kuujia.com listing) |
| Comparator Or Baseline | 4-(dimethylsulfamoyl) analog: XLogP3 ≈ 1.0–1.2 (predicted); morpholine-sulfonyl analog: XLogP3 ≈ 0.8–1.0 (predicted) |
| Quantified Difference | ΔXLogP3 ≈ +1.4 to +1.8 log units (25- to 60-fold higher theoretical partitioning) |
| Conditions | XLogP3 algorithm (PubChem/PubChemPy); predicted values for comparators derived from fragment-based logP contribution of benzyl vs. methyl/morpholine substituents |
Why This Matters
Higher lipophilicity (XLogP3 = 2.6 vs. ~1.0) predicts superior passive membrane permeability, which is critical for intracellular target engagement in whole-cell assays and reduces the risk of false negatives in phenotypic screening.
- [1] Kuujia.com. Computed properties section for CAS 1021249-98-8, listing XLogP3 = 2.6. https://www.kuujia.com/cas-1021249-98-8.html View Source
- [2] PubChem CID 25813538. XLogP3 computed descriptor. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/25813538 View Source
